molecular formula C17H21ClN2O B4973157 6-chloro-N,N-diethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide

6-chloro-N,N-diethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide

Cat. No. B4973157
M. Wt: 304.8 g/mol
InChI Key: MHHOOEQCZIIIGO-UHFFFAOYSA-N
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Description

6-chloro-N,N-diethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a carbazole ring and a carboxamide group. This compound has shown potential in various scientific applications, including medicinal chemistry, neuroscience, and organic synthesis. In

Scientific Research Applications

6-chloro-N,N-diethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to have significant anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as an organic semiconductor in electronic devices due to its unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N,N-diethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is not fully understood. However, it has been reported to act as an inhibitor of pro-inflammatory cytokines and oxidative stress, which are both implicated in the pathogenesis of various neurological disorders. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are important in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
6-chloro-N,N-diethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, improve cognitive function, and enhance neuroprotection. Additionally, this compound has been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-N,N-diethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide in lab experiments include its high purity, stability, and ease of synthesis. Additionally, this compound has shown significant potential in various scientific applications, making it a valuable tool for researchers. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are various future directions for the research and development of 6-chloro-N,N-diethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide. One potential direction is the further exploration of its potential applications in medicinal chemistry and neuroscience. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to increased availability and accessibility for researchers. Furthermore, the investigation of its potential use as an organic semiconductor in electronic devices could lead to the development of new and innovative technologies. Overall, the future directions for the research and development of 6-chloro-N,N-diethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide are vast and exciting, and this compound has the potential to make significant contributions to various scientific fields.

Synthesis Methods

The synthesis of 6-chloro-N,N-diethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide involves the reaction of 6-chloro-1H-indole-2-carboxylic acid with diethylamine and thionyl chloride. The resulting product is then treated with hydrazine hydrate to yield the desired compound. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.

properties

IUPAC Name

6-chloro-N,N-diethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O/c1-3-20(4-2)17(21)13-7-5-6-12-14-10-11(18)8-9-15(14)19-16(12)13/h8-10,13,19H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHOOEQCZIIIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCC2=C1NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N,N-diethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide

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